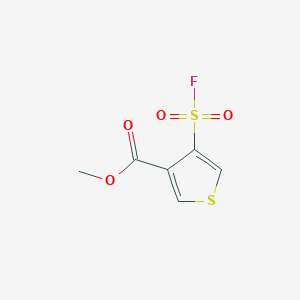

Methyl 4-fluorosulfonylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Applications De Recherche Scientifique

Electrochemical Capacitor Applications

Methyl 4-fluorosulfonylthiophene-3-carboxylate derivatives have been investigated for their potential as active materials in electrochemical capacitors. Research indicates that electroactive polymers derived from thiophene variants exhibit significant energy and power densities, along with long-term stability across numerous cycles. These findings suggest a promising avenue for the development of high-performance electrochemical storage devices (Ferraris et al., 1998).

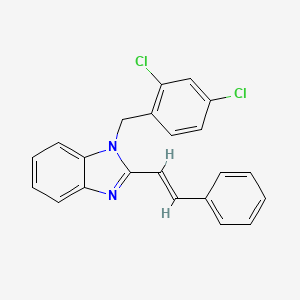

Photoredox Catalysis in Organic Synthesis

Methyl 4-fluorosulfonylthiophene-3-carboxylate has been utilized in photoredox catalysis to facilitate the carbomethoxydifluoromethylation of unactivated alkenes, styrenes, or heteroarenes under visible light conditions. This methodology provides a new approach to generating a variety of carbomethoxydifluoromethylated products, demonstrating the compound's versatility in synthesizing fluorinated organic molecules (Yu et al., 2016).

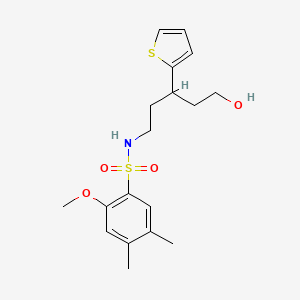

Antiandrogen Activity Research

Research on derivatives of Methyl 4-fluorosulfonylthiophene-3-carboxylate has led to the discovery of novel antiandrogens. These compounds, particularly those with a methyl substituent, have shown potent antiandrogen activity, indicating their potential use in treating androgen-responsive diseases. This study exemplifies the therapeutic application possibilities arising from the manipulation of the compound's structure (Tucker et al., 1988).

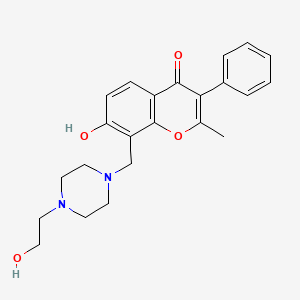

Development of Fluorescent Molecular Probes

The compound's derivatives have been explored for their use in creating fluorescent molecular probes. An efficient synthesis route for a hydrophobic fluorophore derivative was established, highlighting its application in labeling intracellular targets. This research opens up new opportunities for studying biological systems using fluorescent tagging techniques (Woydziak et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 4-fluorosulfonylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO4S2/c1-11-6(8)4-2-12-3-5(4)13(7,9)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAJLDCLFPUKSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(fluorosulfonyl)thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2959732.png)

methanone oxime](/img/structure/B2959736.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one](/img/structure/B2959742.png)

![N-[[3-(Oxolan-2-ylmethoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2959747.png)

![1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2959753.png)